N-(3-acetamidopropyl)-4-aminobutanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-[3-(4-oxobutylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-7-4-6-10-5-2-3-8-12/h8,10H,2-7H2,1H3,(H,11,13) |
InChI Key |
VYYITLJUFOHZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNCCCC=O |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Flux of N 3 Acetamidopropyl 4 Aminobutanal
Polyamine Oxidase-Mediated Biogenesis of N-(3-acetamidopropyl)-4-aminobutanal
The formation of this compound is catalyzed by a specific class of flavin-containing polyamine oxidases (PAOs). These enzymes are involved in the oxidative deamination of polyamines, utilizing molecular oxygen as an electron acceptor.
The direct precursor for the enzymatic synthesis of this compound is N(1)-acetylspermine. The enzyme responsible, a plant-type polyamine oxidase, can act on this acetylated polyamine, although it often shows higher affinity for non-acetylated substrates like spermine (B22157) and spermidine (B129725). qmul.ac.ukresearchgate.net Research on maize (Zea mays) polyamine oxidase has demonstrated that it catalyzes the oxidation of N(1)-acetylspermine, N(1)-acetylspermidine, and N(8)-acetylspermidine, but with lower relative velocities and higher Michaelis constants (Km) compared to its preferred substrates, spermine and spermidine. researchgate.net This indicates that while N(1)-acetylspermine is a viable substrate, the efficiency of its conversion is lower than that of the primary polyamines for this particular enzyme class. researchgate.net
Substrate Specificity of Maize Polyamine Oxidase
| Substrate | Optimal pH | Relative Velocity (%) | Km (µM) |
|---|---|---|---|
| Spermine | 6.5 | 100 | 25 |
| Spermidine | 6.5 | 80 | 40 |
| N(1)-Acetylspermine | 6.5 | Less than Spermine | Higher than Spermine |
| N(1)-Acetylspermidine | 6.5 | Less than Spermidine | Higher than Spermidine |
Data adapted from studies on maize cell wall polyamine oxidase, which show lower relative velocities and higher Km values for acetylated polyamines compared to spermine and spermidine. researchgate.net
The enzyme responsible for this conversion is systematically named spermidine:oxygen oxidoreductase (propane-1,3-diamine-forming), with the Enzyme Commission (EC) number 1.5.3.14. qmul.ac.uk It is a flavoprotein that contains Flavin Adenine Dinucleotide (FAD) as a prosthetic group. qmul.ac.ukresearchgate.net The catalytic cycle involves the oxidative cleavage of a C-N bond within the substrate molecule.
In this reaction, the enzyme cleaves the N(1)-acetylspermine molecule at the secondary amino group closer to the non-acetylated end. researchgate.net Molecular oxygen acts as the final electron acceptor, which is reduced to hydrogen peroxide. qmul.ac.ukresearchgate.net This type of cleavage is characteristic of plant PAOs involved in terminal catabolism, which contrasts with the mechanism of mammalian PAOs that participate in the regenerative back-conversion pathway. researchgate.netnih.gov
The enzymatic oxidation of N(1)-acetylspermine by EC 1.5.3.14 yields two significant co-products in addition to this compound:
Propane-1,3-diamine (also known as 1,3-diaminopropane): This diamine is a hallmark product of the terminal catabolism of spermidine and spermine (and their acetylated forms) in plants. qmul.ac.ukresearchgate.netfrontiersin.org Its formation signifies an irreversible step, as, unlike putrescine, it does not typically re-enter the polyamine biosynthetic pathway to form higher polyamines. qmul.ac.uk
Hydrogen Peroxide (H₂O₂): As a common byproduct of FAD-dependent oxidases, H₂O₂ is a reactive oxygen species (ROS). frontiersin.orgpnas.org In biological systems, H₂O₂ is not merely a waste product but also functions as a signaling molecule involved in various physiological processes, including responses to abiotic stress and programmed cell death. nih.govfrontiersin.org
The generation of these specific co-products firmly places the biogenesis of this compound within the framework of terminal polyamine degradation.
Integration within the Polyamine Back-Conversion Pathway
The metabolic context of this compound formation is critical for understanding its physiological role. While the outline refers to the "polyamine back-conversion pathway," the specific reaction catalyzed by EC 1.5.3.14 is fundamentally a catabolic process, contrasting with the true regenerative cycle.
The polyamine back-conversion pathway, particularly active in mammals, is a regenerative cycle. It involves the sequential action of spermidine/spermine N(1)-acetyltransferase (SSAT) and N(1)-acetylpolyamine oxidase (PAO, EC 1.5.3.13). researchgate.netnih.gov This pathway converts spermine back to spermidine, and spermidine back to putrescine, allowing the cell to maintain homeostatic balance and regenerate lower-order polyamines. uniprot.orgexpasy.org
In stark contrast, the pathway that generates this compound via EC 1.5.3.14 is considered part of terminal catabolism. qmul.ac.uk The products of this reaction, namely propane-1,3-diamine and the corresponding aminoaldehyde, are not directly converted back into other essential polyamines. qmul.ac.uk Therefore, this enzymatic activity serves to decrease the total polyamine pool rather than to interconvert its components.
Polyamine oxidases exhibit significant diversity across different biological kingdoms, particularly between mammals and plants. These differences lie in their substrate specificity, subcellular localization, and metabolic function. nih.gov
Mammalian Polyamine Oxidases: The predominant form in mammals is the peroxisomal N(1)-acetylpolyamine oxidase (EC 1.5.3.13). nih.govuniprot.org Its primary role is in the back-conversion pathway. It shows high specificity for N(1)-acetylspermine and N(1)-acetylspermidine. uniprot.orguniprot.org The oxidation occurs on the "exo-side" of the polyamine, yielding spermidine or putrescine, respectively, along with 3-acetamidopropanal and H₂O₂. pnas.orgexpasy.orguniprot.org This pathway is crucial for regulating intracellular polyamine levels. nih.govuniprot.org
Plant Polyamine Oxidases: Plants possess a more varied repertoire of PAOs. frontiersin.orgnih.gov
Terminal Catabolism PAOs (e.g., Maize PAO, EC 1.5.3.14): These are often apoplastic (located in the cell wall) and are responsible for the terminal degradation of spermine and spermidine. nih.govfrontiersin.org They catalyze an "endo-type" cleavage, producing propane-1,3-diamine, H₂O₂, and an aminoaldehyde (like N-(3-aminopropyl)-4-aminobutanal from spermine). nih.govfrontiersin.org They generally prefer non-acetylated substrates. researchgate.net
Back-Conversion PAOs: Plants, like mammals, also have intracellular PAOs that function in a true back-conversion pathway, converting spermine to spermidine and spermidine to putrescine. nih.govfrontiersin.org These enzymes are functionally homologous to their mammalian counterparts and are vital for development and stress responses. nih.govnih.gov
Comparison of Mammalian and Plant Polyamine Oxidases
| Feature | Mammalian PAO (Typical, e.g., PAOX) | Plant PAO (Terminal Catabolism, e.g., Maize PAO) | Plant PAO (Back-Conversion, e.g., AtPAO3) |
|---|---|---|---|
| Primary Function | Regenerative Back-Conversion | Terminal Catabolism | Regenerative Back-Conversion |
| EC Number (Typical) | 1.5.3.13 | 1.5.3.14 | (Varies) |
| Preferred Substrate(s) | N(1)-Acetylspermine, N(1)-Acetylspermidine | Spermine, Spermidine | Spermine, Spermidine |
| Key Amine Product(s) | Spermidine, Putrescine | Propane-1,3-diamine | Spermidine, Putrescine |
| Key Aldehyde Product | 3-Acetamidopropanal | N-(3-aminopropyl)-4-aminobutanal (from spermine) | 3-Aminopropanal |
| Subcellular Localization | Peroxisomes | Apoplast (Cell Wall) | Peroxisomes, Cytosol |
This table summarizes the key differences between the major types of polyamine oxidases found in mammals and plants. qmul.ac.uknih.govfrontiersin.orgexpasy.orguniprot.org
The biosynthesis of this compound is a multi-step process deeply embedded within the polyamine catabolic pathway. The journey begins with the acetylation of spermine, a ubiquitous polyamine, a reaction catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). This enzyme transfers an acetyl group from acetyl-CoA to the N¹ position of spermine, yielding N¹-acetylspermine.
This acetylated derivative then serves as a substrate for a class of flavin-dependent enzymes known as polyamine oxidases (PAOs). Specifically, the oxidation of N¹-acetylspermine by a polyamine oxidase results in the cleavage of the polyamine chain, yielding two products: 1,3-diaminopropane and the aldehyde this compound. This reaction is a critical step in the back-conversion of higher-order polyamines to their simpler precursors.
The metabolic flux through this pathway, leading to the formation of this compound, is largely dictated by the activity of SSAT, which is considered the rate-limiting enzyme in polyamine catabolism. nih.gov High levels of SSAT expression can lead to a significant increase in the flow of polyamines through this degradative pathway. nih.gov This can create a "futile cycle" where polyamines are continuously synthesized and then immediately catabolized, a process that consumes cellular energy in the form of ATP and acetyl-CoA. physiology.org The rate of this flux has been experimentally measured using isotope-labeled polyamine precursors, demonstrating a direct correlation between SSAT expression levels and the speed of polyamine turnover. nih.gov
| Enzyme | Substrate | Product(s) | Cellular Location |
|---|---|---|---|
| Spermidine/spermine N¹-acetyltransferase (SSAT) | Spermine | N¹-acetylspermine | Cytosol, Mitochondria |
| Polyamine Oxidase (PAO) | N¹-acetylspermine | This compound and 1,3-diaminopropane | Peroxisomes |
Regulatory Mechanisms Governing this compound Formation
The production of this compound is tightly controlled through a complex series of regulatory mechanisms that primarily target the activity of spermidine/spermine N¹-acetyltransferase (SSAT). The regulation of SSAT occurs at multiple levels, ensuring a rapid and sensitive response to changes in cellular polyamine concentrations.
Transcriptional Regulation: The gene encoding SSAT, SAT1, is induced by high levels of intracellular polyamines. mdpi.com This is a feedback mechanism where an excess of the end products of polyamine biosynthesis triggers the expression of the key enzyme for their degradation. The promoter of the SAT1 gene contains a polyamine-responsive element that mediates this transcriptional activation. mdpi.com
Translational Regulation: The translation of SSAT mRNA is also subject to regulation by polyamines. In the absence of high polyamine levels, the translation of SSAT mRNA is repressed by the binding of a protein called nucleolin. nih.gov When polyamine concentrations rise, nucleolin undergoes autocatalysis and releases its hold on the mRNA, allowing for the rapid synthesis of the SSAT protein. nih.gov This mechanism allows for a swift response to fluctuations in polyamine pools without the need for new gene transcription.
Post-Translational Regulation: The SSAT protein itself is highly unstable, with a very short half-life of around 30 minutes. psu.edu Its degradation is mediated by the ubiquitin-proteasome pathway. psu.edu Certain polyamine analogs have been shown to increase the half-life of the SSAT protein, further enhancing its activity. psu.edu
The activity of polyamine oxidase (PAO), the enzyme that directly produces this compound, is generally considered to be constitutive, meaning it is always present and its activity is primarily dependent on the availability of its substrate, N¹-acetylspermine. nih.gov Therefore, the regulatory control exerted over SSAT is the principal determinant of the rate of this compound formation.
| Regulatory Level | Mechanism | Effect on SSAT Activity |
|---|---|---|
| Transcriptional | Induction by high polyamine levels | Increase |
| Translational | Release of nucleolin repression by polyamines | Increase |
| Post-Translational | Rapid protein turnover via proteasome | Decrease |
| Post-Translational | Stabilization by polyamine analogs | Increase |
Catabolic Pathways and Biotransformation of N 3 Acetamidopropyl 4 Aminobutanal
Aldehyde Degradation Mechanisms in Biological Systems
The aldehyde moiety of N-(3-acetamidopropyl)-4-aminobutanal is the principal site for initial metabolic attack. Aldehydes are typically reactive and potentially toxic, and organisms possess efficient enzymatic systems to convert them into less harmful substances nih.gov. The two main pathways for aldehyde degradation are reduction to an alcohol and oxidation to a carboxylic acid.
One significant pathway for the detoxification of aldehydes is their reduction to the corresponding primary alcohols. This reaction is catalyzed by a broad family of NAD(P)H-dependent oxidoreductases, including alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) nih.govnih.govmdpi.com. These enzymes facilitate the transfer of a hydride ion from the cofactor (NADH or NADPH) to the carbonyl carbon of the aldehyde, resulting in the formation of an alcohol nih.gov.
In the context of this compound, these enzymes would catalyze its conversion to N-(3-acetamidopropyl)-4-aminobutanol.
Alcohol Dehydrogenases (ADHs): ADHs are a diverse group of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones mdpi.com. While they are well-known for their role in ethanol metabolism, they exhibit broad substrate specificity and can act on a variety of aliphatic and aromatic aldehydes.
Aldo-Keto Reductases (AKRs): The AKR superfamily comprises over 190 members that reduce a wide array of carbonyl compounds, including aldehydes derived from lipid peroxidation and xenobiotics nih.govnih.gov. AKRs are generally monomeric NAD(P)H-dependent enzymes with a characteristic (α/β)8-barrel structural motif nih.gov. Their broad substrate specificity suggests they are likely candidates for the reduction of this compound nih.govplos.orgmdpi.com.
The following table summarizes the key enzymes involved in the reductive pathway of aldehyde metabolism.
| Enzyme Family | Cofactor | General Reaction | Potential Product of this compound Metabolism |
| Alcohol Dehydrogenases (ADHs) | NAD(P)H | Aldehyde + NAD(P)H + H⁺ → Alcohol + NAD(P)⁺ | N-(3-acetamidopropyl)-4-aminobutanol |
| Aldo-Keto Reductases (AKRs) | NAD(P)H | Aldehyde + NAD(P)H + H⁺ → Alcohol + NAD(P)⁺ | N-(3-acetamidopropyl)-4-aminobutanol |
The irreversible oxidation of aldehydes to carboxylic acids is a major detoxification pathway catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes mdpi.comfrontiersin.org. This reaction is NAD(P)⁺-dependent and is considered a critical step in preventing aldehyde toxicity frontiersin.org. The ALDH superfamily is diverse, with members found in various cellular compartments and exhibiting broad and overlapping substrate specificities frontiersin.orgnih.govnih.govjmcs.org.mxnih.gov.
For this compound, ALDHs would catalyze its oxidation to N-(3-acetamidopropyl)-4-aminobutanoic acid. The substrate specificity of ALDHs is influenced by the structural features of the aldehyde, including the nature of the side chain nih.govjmcs.org.mx. Aminoaldehyde dehydrogenases (AMADHs) are a subgroup of ALDHs that specialize in the oxidation of aldehydes containing an amino group, such as 4-aminobutanal mdpi.comnih.govjmcs.org.mx. It is highly probable that an AMADH would be involved in the oxidation of this compound.
The general reaction catalyzed by ALDHs is as follows: Aldehyde + NAD(P)⁺ + H₂O → Carboxylic Acid + NAD(P)H + H⁺
The table below details the key enzymes in the oxidative pathway of aldehyde metabolism.
| Enzyme Family | Cofactor | General Reaction | Potential Product of this compound Metabolism |
| Aldehyde Dehydrogenases (ALDHs) | NAD(P)⁺ | Aldehyde + NAD(P)⁺ + H₂O → Carboxylic Acid + NAD(P)H + H⁺ | N-(3-acetamidopropyl)-4-aminobutanoic acid |
| Aminoaldehyde Dehydrogenases (AMADHs) | NAD(P)⁺ | ω-Aminoaldehyde + NAD(P)⁺ + H₂O → ω-Amino Acid + NAD(P)H + H⁺ | N-(3-acetamidopropyl)-4-aminobutanoic acid |
Conjugation and Detoxification Pathways Involving this compound
In addition to direct modification of the aldehyde group, xenobiotics and their metabolites can undergo conjugation reactions, which increase their water solubility and facilitate their excretion.
A primary conjugation pathway for electrophilic compounds, including some aldehydes, is the formation of adducts with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs) mdpi.comresearchgate.netresearchgate.net. GSTs are a diverse family of enzymes that play a crucial role in cellular detoxification mdpi.comresearchgate.netresearchgate.net.
The nucleophilic thiol group of the cysteine residue in GSH can attack the electrophilic carbonyl carbon of the aldehyde. For α,β-unsaturated aldehydes, the reaction often proceeds via a Michael addition. While this compound is a saturated aldehyde, the potential for GST-mediated conjugation should not be entirely dismissed, as the substrate specificity of GSTs is broad mdpi.comnih.gov. The formation of a glutathione conjugate would significantly increase the polarity of the molecule, marking it for subsequent elimination.
While glutathione conjugation is a major pathway, other conjugation reactions could potentially be involved in the detoxification of this compound and its metabolites. These include glucuronidation and sulfation, which are common phase II reactions for a wide range of xenobiotics. However, these pathways typically target hydroxyl, carboxyl, or amino groups. Therefore, the primary alcohol and carboxylic acid metabolites of this compound would be more likely substrates for glucuronidation and sulfation than the parent aldehyde itself.
Fate of Derived Metabolites and Their Subsequent Metabolic Integration
The initial biotransformation of this compound yields metabolites that can undergo further metabolic processing.
The primary alcohol, N-(3-acetamidopropyl)-4-aminobutanol, resulting from the reductive pathway, could potentially be a substrate for conjugation reactions such as glucuronidation.
The carboxylic acid, N-(3-acetamidopropyl)-4-aminobutanoic acid, formed through the oxidative pathway, is a more polar compound and may be more readily excreted. It could also potentially undergo further metabolism.
The resulting smaller molecules would then enter their respective metabolic pathways. For instance, 4-aminobutanoic acid can be further metabolized in the GABA shunt. The fate of the N-acetylated diaminopropane fragment would likely involve further degradation and excretion. The interconversion of polyamines is a highly regulated process, and the breakdown products of this compound could potentially influence these pathways.
Chemical Synthesis and Derivatization Strategies for N 3 Acetamidopropyl 4 Aminobutanal
De Novo Synthetic Routes for Reference Standard Generation
The generation of a pure reference standard of N-(3-acetamidopropyl)-4-aminobutanal is fundamental for its unequivocal identification and quantification in biological samples. While this compound is a natural product of polyamine oxidation, its isolation from biological sources in sufficient quantities for use as a standard is often impractical. Therefore, de novo chemical synthesis provides a reliable alternative. A plausible synthetic route can be designed based on established organic chemistry principles, starting from readily available precursors.
A potential strategy involves the use of a protected form of 4-aminobutanol. The synthesis could commence with the selective protection of the amino group of 4-aminobutanol, for instance, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. The hydroxyl group can then be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation to minimize over-oxidation to the carboxylic acid.
The subsequent step would involve a reductive amination with N-(3-aminopropyl)acetamide. This key intermediate can be synthesized by the mono-acetylation of 1,3-diaminopropane. The reductive amination between the protected 4-aminobutanal and N-(3-aminopropyl)acetamide would form the secondary amine linkage. Finally, deprotection of the primary amino group would yield the target compound, this compound. The purification of the final product would likely involve chromatographic techniques to ensure high purity.
| Proposed Synthetic Step | Reagents and Conditions | Key Transformation |
| Protection of 4-aminobutanol | Boc2O, Et3N, CH2Cl2 | Formation of N-Boc-4-aminobutanol |
| Oxidation to Aldehyde | PCC, CH2Cl2 or Dess-Martin periodinane | Conversion of alcohol to aldehyde |
| Synthesis of Coupling Partner | Acetic anhydride, 1,3-diaminopropane | Formation of N-(3-aminopropyl)acetamide |
| Reductive Amination | N-(3-aminopropyl)acetamide, NaBH(OAc)3 | Formation of the core structure |
| Deprotection | Trifluoroacetic acid (TFA) or HCl | Removal of Boc protecting group |
Methods for Isotopic Labeling and Mechanistic Studies
Isotopically labeled this compound is an invaluable tool for metabolic flux analysis, as an internal standard in quantitative mass spectrometry, and for mechanistic studies of enzymes involved in its metabolism. Stable isotopes such as 2H (deuterium), 13C, and 15N are commonly employed.
The synthetic route outlined for the reference standard can be adapted to incorporate isotopic labels. For instance, using isotopically labeled precursors at specific steps allows for the introduction of labels at desired positions within the molecule.
13C and 15N Labeling: The butanal moiety can be labeled by starting with 13C- or 15N-labeled 4-aminobutanol. Similarly, the acetamidopropyl portion can be labeled using labeled 1,3-diaminopropane or 13C-labeled acetic anhydride. For example, using [1,1,2,2-D4]-4-aminobutanol would introduce deuterium atoms into the butanal backbone.
Deuterium Labeling: Deuterium labels can be introduced by using deuterated reducing agents, such as sodium borodeuteride (NaBD4), during the reductive amination step.
These labeled compounds enable researchers to trace the metabolic fate of this compound and to elucidate the mechanisms of enzymatic reactions in which it participates.
| Isotope | Labeled Precursor | Position of Label |
| 13C | [13C4]-4-Aminobutanol | Butanal backbone |
| 15N | [15N]-4-Aminobutanol | Primary amine of butanal moiety |
| 13C | [1,2-13C2]-Acetic anhydride | Acetyl group |
| 2H (D) | Sodium borodeuteride (NaBD4) | Carbon adjacent to the secondary amine |
Development of Chemically Modified Analogues for Research Probes
Chemically modified analogues of this compound are instrumental in probing its interactions with biological targets and in identifying enzymes that metabolize it. These analogues can be designed to incorporate reporter groups, such as fluorescent tags or biotin, or to have altered reactivity to function as enzyme inhibitors or affinity-based probes.
The aldehyde functionality is a prime site for modification. For example, it can be converted to a more stable functional group, such as an alcohol or an amine, to study the importance of the aldehyde for biological activity. Alternatively, the aldehyde can be used as a reactive handle to attach probes.
Analogues with modifications on the aliphatic chains can also be synthesized to explore the structural requirements for binding to its biological targets. For instance, the length of the propyl and butyl chains can be varied. Furthermore, the acetamide group can be replaced with other acyl groups to investigate the influence of this moiety on molecular recognition.
| Analogue Type | Modification Strategy | Research Application |
| Fluorescent Probe | Reaction of the aldehyde with a fluorescent hydrazine or amine | Visualization of subcellular localization |
| Biotinylated Probe | Attachment of a biotin moiety for affinity purification | Identification of binding partners |
| Enzyme Inhibitor | Replacement of the aldehyde with a non-reactive group (e.g., alcohol) | Studying enzyme-substrate interactions |
| Chain-modified Analogue | Synthesis using diamines of varying lengths | Probing the binding pocket of target proteins |
Structural Elucidation Techniques Employed in Synthetic Confirmation
The unambiguous confirmation of the chemical structure of synthesized this compound and its derivatives is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are primary tools for structural elucidation.
1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9.7 ppm), the acetyl methyl protons (around 2.0 ppm), and a series of methylene proton signals corresponding to the propyl and butyl chains. The chemical shifts and coupling patterns of these methylene protons would provide detailed information about the connectivity of the molecule.
13C NMR: The carbon NMR spectrum would display a downfield signal for the aldehyde carbonyl carbon (around 200 ppm) and the amide carbonyl carbon (around 170 ppm). The methyl carbon of the acetyl group would appear upfield (around 23 ppm), with the remaining signals corresponding to the methylene carbons of the backbone.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the molecular structure through the analysis of fragmentation patterns. Expected fragmentation would involve cleavage of the amide bond and the C-C bonds of the aliphatic chains.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be observed for the N-H and C=O stretching of the amide, and the C=O stretching of the aldehyde.
Together, these analytical techniques provide a comprehensive characterization of the synthesized this compound, ensuring its identity and purity for use in further biological studies.
Analytical Methodologies for Research and Quantification of N 3 Acetamidopropyl 4 Aminobutanal
Advanced Mass Spectrometry Applications
Mass spectrometry (MS) is a cornerstone in the analysis of N-(3-acetamidopropyl)-4-aminobutanal due to its high sensitivity and specificity. rsc.orgagnopharma.comresearchgate.net It allows for the determination of the compound's molecular weight and the elucidation of its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for unequivocally identifying this compound in intricate biological samples. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of the parent ion, which greatly enhances the confidence in its identification. For this compound (C9H18N2O2), the exact mass can be calculated and compared to the experimentally measured mass, with a low mass error (typically <5 ppm) confirming the compound's presence. Untargeted metabolomics profiling using high-resolution LC-MS platforms is a common approach for identifying novel or unexpected metabolites related to a specific pathway, such as polyamine metabolism. creative-proteomics.com
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C9H18N2O2 |
| Monoisotopic Mass | 186.1368 u |
| [M+H]+ ion | 187.1441 u |
| [M+Na]+ ion | 209.1260 u |
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]+) is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, fragmentation would be expected to occur at the weaker bonds, such as the C-C bonds adjacent to the carbonyl group and the amide bond. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. N-terminal acetylation of tryptic peptides has been shown to improve the abundance and occurrence of specific fragment ions (b-ions), which can aid in de novo sequencing and structural validation. nih.gov Similar principles can be applied to the fragmentation analysis of this compound. The fragmentation pathways of N-acetylated compounds are well-studied, and characteristic losses, such as the neutral loss of the acetyl group, can be indicative of the compound's structure. nih.govresearchgate.net
Table 2: Predicted MS/MS Fragmentation of [M+H]+ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |
| 187.1441 | 128.1124 | [M+H - CH3CONH2]+ |
| 187.1441 | 114.0913 | [M+H - C4H7NO]+ |
| 187.1441 | 86.0964 | [C5H12N]+ |
| 187.1441 | 72.0808 | [C4H10N]+ |
| 187.1441 | 43.0184 | [CH3CO]+ |
For the quantification of this compound in biological samples such as plasma, urine, or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. agnopharma.comresearchgate.netnih.govescholarship.org This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices. The method typically involves monitoring specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly reduces background noise and enhances specificity. stanford.edu
The development of a quantitative LC-MS/MS method would involve the selection of optimal precursor and product ions for this compound and a suitable internal standard, preferably a stable isotope-labeled version of the analyte. stanford.edunih.gov The method would then be validated for parameters such as linearity, accuracy, precision, and limit of quantification. escholarship.org Given the polar nature of the compound, sample preparation techniques like protein precipitation or solid-phase extraction are often employed to remove interfering substances from the biological matrix. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Quantification of a Related N-Acetylated Polyamine
| Parameter | Setting |
| Compound | N8-acetylspermidine |
| Precursor Ion (m/z) | 188.2 |
| Product Ion 1 (m/z) | 72.1 |
| Product Ion 2 (m/z) | 115.1 |
| Collision Energy | 15-25 eV |
| Internal Standard | d8-N8-acetylspermidine |
Note: This data is for a structurally similar compound and serves as an example of typical parameters.
Chromatographic Separation Techniques for Complex Biological Matrices
Due to the complexity of biological samples, chromatographic separation is essential prior to mass spectrometric analysis to separate this compound from other endogenous compounds that could interfere with its detection and quantification.
Liquid chromatography is the most common separation technique coupled with mass spectrometry for the analysis of polar metabolites. nih.govnih.gov Given that this compound is a polar compound, careful consideration of the chromatographic conditions is necessary to achieve adequate retention and separation.
Several LC strategies can be employed:
Reversed-Phase (RP) Chromatography: While standard C18 columns are often used, the high polarity of this compound may lead to poor retention. waters.comsepscience.comlibretexts.org To overcome this, ion-pairing agents can be added to the mobile phase to increase the interaction of the analyte with the nonpolar stationary phase. nih.gov Alternatively, specialized polar-embedded or polar-endcapped RP columns can be used to enhance the retention of polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography. waters.comnih.gov
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties, providing multiple modes of interaction to enhance the separation of polar and charged compounds. waters.com
The development of an LC method would involve optimizing the mobile phase composition (e.g., pH, organic solvent content, and additives) and selecting the appropriate column chemistry to achieve good peak shape and resolution. nih.gov
Table 4: Example LC Gradient for Separation of Polar Metabolites
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 98 | 2 |
| 15.0 | 98 | 2 |
Note: This is a generic gradient and would require optimization for the specific analyte and column.
Gas chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. nih.govnih.gov this compound, with its polar functional groups (amine and aldehyde) and relatively high molecular weight, is not directly amenable to GC analysis. libretexts.orgresearchgate.net
To analyze this compound by GC, a derivatization step is necessary to increase its volatility and thermal stability. youtube.comsigmaaldrich.com Common derivatization strategies for amines and aldehydes include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and potentially the enol form of the aldehyde with trimethylsilyl (TMS) groups. youtube.comsigmaaldrich.com
Acylation: Acylating reagents, such as pentafluorobenzoyl chloride or trifluoroacetic anhydride, can react with the amine group to form a less polar and more volatile amide. libretexts.orgnih.gov
Alkylation: Alkylating agents can also be used to derivatize the amine group. researchgate.net
The choice of derivatization reagent depends on the specific functional groups to be targeted and the desired chromatographic and mass spectrometric properties of the resulting derivative. researchgate.netresearchgate.net The derivatized sample can then be analyzed by GC-MS, where the mass spectrometer provides both identification and quantification capabilities. nih.govnih.gov
Table 5: Common Derivatization Reagents for GC-MS Analysis of Amines and Aldehydes
| Derivatization Method | Reagent | Target Functional Group(s) |
| Silylation | MSTFA, BSTFA | Amines, Aldehydes (enol form) |
| Acylation | Pentafluorobenzoyl chloride, Trifluoroacetic anhydride | Amines |
| Alkylation | Alkyl chloroformates | Amines |
Sample Preparation and Derivatization for Enhanced Detection
The accurate quantification of this compound in biological matrices presents analytical challenges due to its polarity and potential for low endogenous concentrations. Effective sample preparation is crucial to isolate the analyte from interfering substances, and derivatization is often necessary to improve its chromatographic behavior and enhance detection sensitivity, particularly for mass spectrometry (MS) and gas chromatography (GC) based methods.
Sample Preparation
Biological samples such as plasma, urine, or tissue homogenates are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with the analysis of this compound. Therefore, a robust sample preparation protocol is the first critical step in the analytical workflow. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is often the initial step for plasma or serum samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest can be collected.
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For a polar compound like this compound, careful selection of the organic solvent and adjustment of the aqueous phase pH are necessary to achieve efficient extraction.
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup and concentration compared to LLE. For this compound, which contains a secondary amine, a cation-exchange SPE cartridge could be employed. The positively charged amine group at an appropriate pH will be retained on the sorbent, while neutral and anionic interferences are washed away. The analyte can then be eluted with a solvent that neutralizes the charge.
A multi-step preparation technique may be employed to recover a wide range of metabolites, including polar compounds like this compound.
| Sample Preparation Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |
| Protein Precipitation | Denaturation and removal of proteins from biological fluids. | Acetonitrile, Methanol, Trichloroacetic Acid | Simple, fast, and inexpensive. | Non-selective, may result in ion suppression in MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Ethyl acetate, Dichloromethane, Methyl tert-butyl ether (MTBE) | Good for removing salts and some polar interferences. | Can be labor-intensive and may have lower recovery for very polar analytes. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Cation-exchange, Reversed-phase (C18), or Mixed-mode cartridges. | High selectivity, can concentrate the analyte. | More expensive and requires method development. |
Derivatization for Enhanced Detection
Due to the presence of a secondary amine and an aldehyde functional group, this compound is amenable to derivatization to enhance its detectability by various analytical platforms. Derivatization can improve volatility for GC analysis and increase ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.
Derivatization of the Amine Group: The secondary amine in this compound can be targeted by several reagents to introduce a tag that is more readily detectable.
Benzoyl Chloride: Reacts with primary and secondary amines to form benzoyl derivatives, which have improved chromatographic properties and can be readily detected by MS. acs.org
Dansyl Chloride: This reagent reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors and enhancing ionization for MS.
9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another common reagent for derivatizing amines, producing fluorescent and UV-active derivatives suitable for HPLC analysis. researchgate.net
Derivatization of the Aldehyde Group: The aldehyde functional group is highly reactive and can be targeted by specific derivatizing agents.
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are colored and can be detected by UV-Vis spectroscopy, and they also exhibit good ionization efficiency for MS analysis.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a common derivatizing agent for aldehydes and ketones for GC-MS analysis with electron capture detection (ECD), which provides high sensitivity.
Cyclohexane-1,3-dione: This reagent can be used for the fluorometric determination of aliphatic aldehydes. nih.gov
Dual Derivatization: Given the two reactive functional groups, a dual derivatization strategy could be employed. For instance, the aldehyde group could first be protected or derivatized, followed by the derivatization of the amine group. The choice of reagents and the reaction sequence would need to be carefully optimized to achieve a high yield of the desired product.
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Platform | Advantages |
| Benzoyl Chloride | Secondary Amine | Benzoyl derivative | LC-MS, GC-MS | Improved chromatographic retention and ionization. acs.org |
| Dansyl Chloride | Secondary Amine | Dansyl derivative | HPLC-Fluorescence, LC-MS | High fluorescence, enhanced MS sensitivity. |
| FMOC-Cl | Secondary Amine | FMOC derivative | HPLC-UV, HPLC-Fluorescence | Stable derivatives with good UV and fluorescence properties. researchgate.net |
| DNPH | Aldehyde | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-MS | Stable, colored derivatives with good ionization. |
| PFBHA | Aldehyde | Pentafluorobenzyl oxime | GC-MS (ECD) | High sensitivity with electron capture detection. |
| Cyclohexane-1,3-dione | Aldehyde | Fluorescent adduct | HPLC-Fluorescence | Enables sensitive fluorometric detection. nih.gov |
Functional Roles and Biological Implications of N 3 Acetamidopropyl 4 Aminobutanal in Model Systems
Contribution to Cellular Polyamine Homeostasis and Turnover
The regulation of intracellular polyamine concentrations is critical for normal cell growth and viability. N-(3-acetamidopropyl)-4-aminobutanal plays a significant role in this process as a product of the polyamine back-conversion pathway. This pathway allows for the conversion of spermine (B22157) and spermidine (B129725) back to putrescine, thus controlling the levels of these essential polyamines.
The formation of this compound is catalyzed by N1-acetylpolyamine oxidase (PAOX), a flavoenzyme that specifically oxidizes N1-acetylated polyamines. uniprot.org The primary substrates for PAOX are N1-acetylspermine and N1-acetylspermidine. The oxidation of N1-acetylspermine yields spermidine and 3-acetamidopropanal, while the oxidation of N1-acetylspermidine produces putrescine and this compound (which is the same molecule as 3-acetamidopropanal). mdpi.com This enzymatic step is crucial for the degradation of acetylated polyamines, which can otherwise be excreted from the cell. nih.gov
The activity of PAOX, and consequently the production of this compound, is tightly linked to the activity of spermidine/spermine N1-acetyltransferase (SSAT), the enzyme responsible for acetylating spermidine and spermine. nih.gov The interplay between SSAT and PAOX provides a dynamic system for regulating polyamine pools, ensuring that their concentrations are maintained within a narrow physiological range to support essential cellular functions.
Table 1: Enzymatic Formation of this compound
| Enzyme | Substrate | Products |
| N1-acetylpolyamine oxidase (PAOX) | N1-acetylspermidine | Putrescine, this compound, H₂O₂ |
| N1-acetylpolyamine oxidase (PAOX) | N1-acetylspermine | Spermidine, this compound, H₂O₂ |
This table summarizes the key enzymatic reactions leading to the formation of this compound.
Involvement in Reactive Oxygen Species Metabolism and Oxidative Stress Responses
The catabolism of polyamines is a significant endogenous source of reactive oxygen species (ROS). The enzymatic reaction catalyzed by PAOX that produces this compound also generates hydrogen peroxide (H₂O₂), a potent ROS. mdpi.comnih.gov
The production of H₂O₂ during polyamine turnover implicates this compound's formation in cellular redox signaling and oxidative stress. Under normal physiological conditions, the H₂O₂ generated can act as a signaling molecule, participating in various cellular processes. However, excessive polyamine catabolism can lead to an overproduction of H₂O₂, contributing to oxidative stress and potential cellular damage. nih.gov
Furthermore, aldehydes, including this compound, are reactive molecules that can contribute to cellular stress. While less studied than H₂O₂, the aldehyde product of PAOX activity can potentially interact with cellular macromolecules, although its precise biological effects are not as well-characterized as those of other aldehydes like acrolein, which is formed from the oxidation of spermine by spermine oxidase (SMOX). nih.gov The dual production of H₂O₂ and a reactive aldehyde during its formation firmly places this compound at the crossroads of polyamine metabolism and the cellular response to oxidative stress.
Research on this compound in Non-Mammalian Organisms
In plants, polyamine catabolism is a key component of developmental processes and responses to environmental stress. Maize (Zea mays) possesses a well-characterized polyamine oxidase (ZmPAO) that is involved in the terminal catabolism of polyamines. nih.gov This enzyme, associated with the cell wall, deaminates spermidine and spermine to produce 4-aminobutanal and (3-aminopropyl)-4-aminobutanal, respectively, along with 1,3-diaminopropane and H₂O₂. nih.gov
While the direct acetylation of polyamines followed by oxidation via a PAOX-like enzyme to form this compound is less characterized in plants compared to mammals, the enzymatic machinery for polyamine acetylation exists. The presence of both polyamine acetylation and oxidation pathways suggests that this compound could be a metabolite in plant polyamine turnover, particularly under stress conditions where polyamine catabolism is often upregulated. The H₂O₂ produced alongside aminobutanal products in plants is known to play a crucial role in signaling during responses to both biotic and abiotic stresses. nih.gov
Metabolomic analysis has become a powerful tool for investigating the physiology of the fruit fly, Drosophila melanogaster. nih.gov These studies allow for the detection of a vast array of chemical compounds, providing insights into gene function and metabolic states. nih.gov While extensive metabolomic studies have been conducted in Drosophila to explore various biological processes, including aging and immune responses, the specific identification and quantification of this compound have not been prominently reported in the available literature. nih.govnih.gov
The polyamine metabolic pathway is conserved in Drosophila, and the enzymes responsible for polyamine synthesis and catabolism are present. Therefore, it is plausible that this compound is produced as an intermediate in polyamine turnover in this organism. However, its likely low concentration and transient nature may have precluded its detection in broad, untargeted metabolomic screens, or it may not have been a focus of targeted analyses to date. Future metabolomic studies with a specific focus on polyamine catabolism may shed light on the presence and role of this compound in insect models.
Modulation of Downstream Signaling Pathways and Biomolecular Interactions
The products of the PAOX-catalyzed reaction, namely H₂O₂ and this compound, have the potential to modulate various downstream signaling pathways and interact with biomolecules.
Hydrogen peroxide is a well-established signaling molecule that can influence numerous pathways by reversibly oxidizing specific cysteine residues on proteins, such as protein tyrosine phosphatases, thereby altering their activity and downstream signaling cascades. The localized production of H₂O₂ resulting from polyamine catabolism can thus have specific signaling consequences within the cell.
The aldehyde group of this compound is chemically reactive and has the potential to form Schiff bases with primary amino groups of biomolecules, such as proteins and nucleic acids. Such interactions could lead to alterations in the structure and function of these molecules. While the specific signaling roles and biomolecular interactions of this compound itself have not been extensively studied, the broader class of aldehydes is known to be involved in cellular signaling and stress responses. Further research is needed to elucidate the specific downstream effects of this particular aldehyde in biological systems.
Future Research Directions and Unexplored Avenues in N 3 Acetamidopropyl 4 Aminobutanal Studies
Elucidation of Enzyme-Substrate Interactions and Active Site Architectures of Related Oxidases
A foundational step in understanding the significance of N-(3-acetamidopropyl)-4-aminobutanal is to identify and characterize the enzyme responsible for its synthesis. This involves exploring the family of flavin-dependent polyamine oxidases (PAOs) and acetylpolyamine oxidases (APAO). While the oxidation of N¹-acetylspermine by murine APAO is known to yield spermidine (B129725) and 3-acetamidopropanal, the specific enzymatic reaction producing this compound needs definitive confirmation. nih.govuniprot.orgnih.gov Future research should focus on:
Enzyme Identification and Substrate Specificity: Screening known human and mammalian PAOs to determine which, if any, can generate this compound from acetylated polyamine precursors. This would involve kinetic assays with a panel of potential substrates.
Structural Biology: Crystallizing the target oxidase in complex with its substrate (e.g., N¹-acetylspermine) and the product, this compound. This would provide high-resolution snapshots of the enzyme's active site.
Site-Directed Mutagenesis: Based on structural data from related enzymes like murine APAO, key amino acid residues within the active site can be mutated to probe their role in substrate binding and catalysis. nih.gov For instance, studies on murine APAO have highlighted the importance of an asparagine residue in coordinating the N¹-acetyl group of the substrate, a feature that should be investigated in the context of this compound synthesis. nih.gov Similarly, understanding the architecture of the enzyme that performs the initial acetylation, spermidine/spermine-N¹-acetyltransferase (SSAT), is crucial, as its products are the substrates for the oxidase. nih.govnih.govportlandpress.com
Interactive Table: Key Residues in Related Polyamine Metabolism Enzymes for Future Investigation
| Enzyme | Organism | Key Residues/Features | Significance for Future Research |
|---|---|---|---|
| N¹-Acetylspermine Oxidase (APAO) | Murine | Asparagine residue | Potentially coordinates the acetyl group of the substrate; a homologous residue may be critical for the synthesis of this compound. nih.gov |
| Spermidine/Spermine-N¹-acetyltransferase (SSAT) | Human | Arg¹⁰¹, Arg¹⁴², Arg¹⁴³ | Important for binding the acetyl-CoA donor; understanding the binding pocket helps predict the structure of the acetylated substrates available for oxidases. nih.govportlandpress.com |
| Spermidine/Spermine-N¹-acetyltransferase (SSAT) | Human | Dimeric structure with distinct substrate channels | The complex architecture suggests sophisticated regulation that could influence the type of acetylated polyamines produced and subsequently available for oxidation. pnas.org |
Interrogation of this compound's Role in Specific Physiological Processes
The physiological function of this compound is currently unknown. Research into its role must be guided by the established functions of the broader polyamine metabolic pathway, which is deeply involved in cell proliferation, stress responses, and disease. nih.govnih.gov Unexplored avenues include:
Cellular Proliferation and Cancer Biology: Polyamine metabolism is frequently dysregulated in cancer. physiology.orgoup.com Future studies should investigate whether this compound levels are altered in cancer cells and whether the compound itself has pro- or anti-proliferative effects.
Oxidative Stress: The enzymatic production of this compound by an oxidase would concurrently generate hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS). nih.govmdpi.com Research is needed to determine if the synthesis of this aldehyde is a significant contributor to the cellular ROS pool under specific conditions, such as inflammation or abiotic stress. frontiersin.org
Biomarker Discovery: The presence of acetylated polyamines in urine is a reliable marker of increased SSAT activity and has been explored for cancer diagnosis. nih.govphysiology.org A critical research direction is to develop assays to quantify this compound in biological fluids (e.g., plasma, urine) to evaluate its potential as a specific biomarker for diseases characterized by altered polyamine metabolism.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Expand Understanding
A systems-level understanding of this compound requires the application of high-throughput omics technologies. These approaches can provide an unbiased, global view of the metabolic and protein landscape in which this compound is produced. oup.com
Metabolomics: Untargeted metabolomics using high-resolution mass spectrometry can be used to screen various cell lines, tissues, and biofluids to identify the conditions under which this compound is produced. nih.gov Subsequent targeted metabolomic analyses can precisely quantify the compound and its metabolic neighbors, providing a dynamic view of the polyamine pathway. creative-proteomics.comoup.com
Proteomics: Quantitative proteomics can be employed to measure the expression levels of all enzymes in the polyamine pathway, including SSAT and various PAOs, in systems where this compound is detected. oup.com This can help correlate the abundance of specific enzymes with the production of the metabolite.
Integrated Multi-Omics: The most powerful approach involves integrating metabolomic, proteomic, and transcriptomic data. oup.com This allows researchers to build comprehensive network models that connect gene expression to protein levels and subsequent metabolic output, revealing the regulatory mechanisms governing this compound synthesis and its downstream effects. creative-proteomics.com
Interactive Table: Proposed Multi-Omics Workflow for Studying this compound
| Omics Technology | Objective | Experimental Approach | Expected Outcome |
|---|---|---|---|
| Untargeted Metabolomics | Discovery | Analyze serum and tissue from healthy vs. disease models (e.g., cancer) using LC-MS/MS. nih.gov | Identification of physiological or pathological states where this compound is present. |
| Targeted Proteomics | Enzyme Correlation | Use techniques like Selected Reaction Monitoring (SRM) to quantify polyamine pathway enzymes in samples positive for the metabolite. | Correlation of specific oxidase/acetyltransferase levels with this compound abundance. |
| Stable Isotope Tracer Analysis | Flux Analysis | Feed cells ¹³C or ¹⁵N-labeled polyamine precursors and track the label incorporation into this compound. creative-proteomics.com | Definitive mapping of its biosynthetic pathway and measurement of metabolic flux. |
| Integrated Network Analysis | Systems Understanding | Combine metabolomic, proteomic, and transcriptomic data to build a systems-level model of the pathway. oup.com | Elucidation of the regulatory networks controlling the compound's production and its functional consequences. |
Design and Synthesis of Specific Chemical Probes to Modulate this compound Levels
To directly probe the function of this compound, the development of specific chemical tools is essential. These probes can be used to track the molecule within cells, identify its interacting partners, and modulate its concentration. nih.gov
Synthesis of Labeled Analogs: A key step is the chemical synthesis of this compound and its isotopically labeled (e.g., ¹³C, ²H) versions to serve as standards for mass spectrometry.
"Clickable" Probes: Analogs containing bioorthogonal handles, such as an azide or alkyne group, should be synthesized. sigmaaldrich.com These "clickable" probes can be introduced to cells and then tagged with reporter molecules (e.g., fluorophores, biotin) to visualize their location or pull down binding partners for identification by proteomics.
Fluorescent Probes: Attaching a fluorophore to a synthetic analog of this compound would create a probe for live-cell imaging. This could be used to track its uptake, subcellular localization, and clearance, drawing inspiration from probes developed for other polyamines. nih.govnih.gov
Enzyme Inhibitors: Based on the active site architecture of the synthesizing enzyme (as determined in section 7.1), rational design of selective inhibitors can be undertaken. Such inhibitors would be invaluable tools for depleting cellular levels of this compound, allowing researchers to study the consequences of its absence.
Interactive Table: Potential Designs for Chemical Probes
| Probe Type | Design Strategy | Proposed Application |
|---|---|---|
| Clickable Probe | Synthesize an analog with a terminal azide group in place of the aldehyde or on the acetyl group. nih.govsigmaaldrich.com | Identify interacting proteins via pull-down assays followed by mass spectrometry. |
| Fluorescent Probe | Conjugate a small fluorophore (e.g., BODIPY) to the terminal amino group of a synthetic analog. nih.gov | Visualize subcellular localization and transport dynamics using fluorescence microscopy. |
| Affinity-Based Probe | Immobilize a synthetic analog onto beads to create an affinity matrix. | Isolate and identify binding proteins or metabolizing enzymes from cell lysates. |
| Mechanism-Based Inhibitor | Design a molecule that mimics the substrate but forms a covalent bond with a key active site residue of the synthesizing oxidase. nih.gov | Specifically block the production of this compound to study its functional role. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-acetamidopropyl)-4-aminobutanal, and how are reaction conditions tailored for high yield?
- Methodological Answer : The compound is synthesized via reductive amination of 4-aminobutanal with 3-aminopropylamine using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under inert conditions (e.g., nitrogen atmosphere). Optimization involves pH control (6–7), solvent selection (methanol or ethanol), and temperature modulation (25–40°C). Purification employs distillation or chromatography (e.g., silica gel column with methanol/dichloromethane eluent) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify aldehyde (δ 9.5–10 ppm) and amine protons (δ 1.5–3 ppm). Mass spectrometry (MS) confirms molecular weight (144.21 g/mol), while high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) ensures purity. Stability assessments use pH titration and thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How does this compound contribute to polyamine catabolism and apoptosis in eukaryotic cells?
- Methodological Answer : The compound is a product of spermidine oxidation by polyamine oxidases (PAOs) like ZmPAO in plants, generating H₂O₂ and 1,3-diaminopropane. In human LoVo cells, it induces apoptosis via reactive oxygen species (ROS) accumulation. Experimental validation involves:
- Enzyme assays : Measure ZmPAO activity using spectrophotometry (H₂O₂ detection via peroxidase-coupled reaction).
- Apoptosis markers : Flow cytometry for Annexin V/propidium iodide staining and caspase-3 activation assays .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Methodological Answer : The aldehyde group’s reactivity necessitates stabilization via derivatization (e.g., oximation with hydroxylamine) or immediate sample acidification (pH < 3). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₄-4-aminobutanal) improves accuracy. Matrix effects are minimized using solid-phase extraction (SPE) with C18 cartridges .
Q. How do structural variations in this compound influence its interaction with adrenergic receptors?
- Methodological Answer : Replace the acetamido group with methyl or acetyl moieties and assess binding via radioligand displacement assays (³H-dihydroalprenolol for β-adrenergic receptors). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities. Functional responses are measured using cAMP assays in HEK293 cells expressing β₁/β₂ receptors .
Q. How can contradictions in enzymatic reaction efficiencies across species be resolved?
- Methodological Answer : Comparative studies of PAO isoforms (e.g., ZmPAO in maize vs. AtPAO1 in Arabidopsis) require:
- Kinetic assays : Determine Km and Vmax for spermidine/spermine under standardized pH (7.4) and temperature (37°C).
- Gene silencing : CRISPR/Cas9 knockout of PAO genes to assess pathway redundancy.
- Phylogenetic analysis : Identify conserved catalytic residues influencing substrate specificity .
Q. What role does this compound play in plant oxidative stress responses?
- Methodological Answer : In plants, PAO-derived H₂O₂ activates stress-responsive genes. Experimental approaches include:
- Stress induction : Treat Arabidopsis seedlings with NaCl or H₂O₂ and quantify the compound via GC-MS.
- ROS imaging : Use diaminobenzidine (DAB) staining or fluorescent probes (e.g., H2DCFDA).
- Mutant analysis : Compare PAO-overexpressing and knockout lines for drought tolerance .
Data Contradiction Analysis
Q. Why do studies report divergent stability profiles for this compound under varying pH conditions?
- Methodological Answer : Conflicting data arise from differing buffer systems (phosphate vs. Tris) and storage temperatures. Systematic stability studies using accelerated degradation (40–60°C) and real-time monitoring (UV spectroscopy) clarify pH-dependent degradation pathways (e.g., aldol condensation at alkaline pH). NMR tracking of degradation products (e.g., Schiff bases) resolves mechanisms .
Methodological Best Practices
Q. What protocols ensure reliable detection of this compound in metabolomic studies?
- Methodological Answer : Use cold methanol/water (80:20) for immediate metabolite quenching. Derivatize with pentafluorobenzyl hydroxylamine (PFBHA) to enhance MS sensitivity. Validate with spike-recovery experiments (70–120% recovery range) and isotopic labeling (¹³C-4-aminobutanal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
